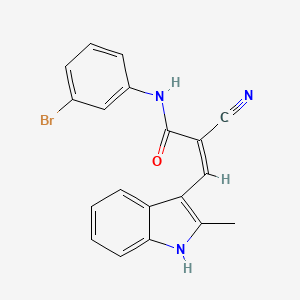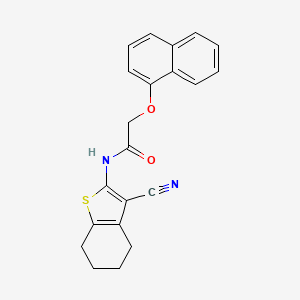![molecular formula C20H13FN2O2S B3739457 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3739457.png)
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Mechanism of Action
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide inhibits BTK by binding to its active site, preventing the phosphorylation of downstream targets and ultimately leading to the suppression of B-cell receptor signaling. This results in the inhibition of cell proliferation and induction of apoptosis in malignant B-cells. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has also been shown to have a greater selectivity for BTK compared to other kinases, reducing the potential for off-target effects.
Biochemical and Physiological Effects
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been shown to have potent anti-tumor activity in preclinical studies, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide is its selectivity for BTK, reducing the potential for off-target effects. It has also been shown to be effective in preclinical studies, making it a promising candidate for further research. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide is its lack of clinical data, as it is still in the early stages of development. Additionally, the cost of synthesis and availability of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide may limit its use in some research settings.
Future Directions
There are several future directions for the research on 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide. One potential avenue is the investigation of its efficacy in combination with other drugs, such as venetoclax, in the treatment of B-cell malignancies. Another direction is the exploration of its potential use in other types of cancer, such as solid tumors. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide in humans.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has been shown to be a potent inhibitor of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. 2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide has also been studied in combination with other drugs such as venetoclax, a BCL-2 inhibitor, and has shown promising results in preclinical studies.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-15-6-8-16(9-7-15)23-20(24)14(13-22)12-17-10-11-19(25-17)26-18-4-2-1-3-5-18/h1-12H,(H,23,24)/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHQJVUCRHZDHF-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B3739388.png)
![2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739393.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3739430.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739444.png)
![3-bromo-N'-[(2-bromo-4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B3739452.png)
![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739463.png)
![5-(3-nitrophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B3739474.png)
![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739479.png)
![N-cycloheptyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B3739487.png)

![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B3739506.png)